molecular formula C3H4N2O B6155555 1-diazopropan-2-one CAS No. 2684-62-0

1-diazopropan-2-one

Katalognummer: B6155555
CAS-Nummer: 2684-62-0
Molekulargewicht: 84.08 g/mol
InChI-Schlüssel: CREBLIJIJKVBCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-diazopropan-2-one is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a carbonyl group (C=O)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-diazopropan-2-one can be synthesized through several methods, including:

    Diazo Transfer Reaction: This method involves the transfer of a diazo group to a suitable precursor. For example, the reaction of an α-haloketone with a diazo transfer reagent such as tosyl azide in the presence of a base can yield this compound.

    Hydrazone Decomposition: This method involves the formation of a hydrazone intermediate, which is then decomposed to form the diazo compound. For instance, the reaction of propan-2-one with hydrazine hydrate followed by oxidation can produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale diazo transfer reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

1-diazopropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition Reactions: Typically involve electron-deficient alkenes and are carried out under mild conditions.

    Substitution Reactions: Require nucleophiles such as amines or alcohols and are often conducted in the presence of a base.

    Oxidation and Reduction Reactions: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Cycloaddition Reactions: Pyrazoline derivatives.

    Substitution Reactions: Substituted hydrazones.

    Oxidation and Reduction Reactions: Corresponding oxides and hydrazones.

Wissenschaftliche Forschungsanwendungen

1-diazopropan-2-one has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: The compound is explored for its potential in drug discovery and development due to its reactivity and ability to form bioactive molecules.

    Material Science: It is used in the preparation of advanced materials with unique properties.

    Biological Studies: The compound is utilized in studying enzyme mechanisms and protein modifications.

Wirkmechanismus

The mechanism of action of 1-diazopropan-2-one involves the generation of reactive intermediates such as carbenes or nitrenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved include:

    Carbene Formation: The diazo group can decompose to form a carbene intermediate, which can then react with other molecules.

    Nitrene Formation: Under certain conditions, the compound can generate nitrene intermediates, which are highly reactive and can participate in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

1-diazopropan-2-one can be compared with other diazo compounds such as diazomethane and diazoacetate. While all these compounds share the diazo functional group, they differ in their reactivity and applications.

    Diazomethane: Known for its use in methylation reactions and as a reagent in organic synthesis.

    Diazoacetate: Used in cyclopropanation reactions and the synthesis of various heterocyclic compounds.

The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Eigenschaften

CAS-Nummer

2684-62-0

Molekularformel

C3H4N2O

Molekulargewicht

84.08 g/mol

IUPAC-Name

1-diazopropan-2-one

InChI

InChI=1S/C3H4N2O/c1-3(6)2-5-4/h2H,1H3

InChI-Schlüssel

CREBLIJIJKVBCB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C=[N+]=[N-]

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.